Home > Products > Screening Compounds P8605 > [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine
[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine - 847744-28-9

[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine

Catalog Number: EVT-3293956
CAS Number: 847744-28-9
Molecular Formula: C9H11F2NO2
Molecular Weight: 203.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine is a synthetic compound not found naturally. Its chemical structure incorporates a benzene ring with methoxy and difluoromethoxy substituents, along with a methanamine group. This compound serves as a building block or intermediate in the synthesis of various molecules, particularly in medicinal chemistry, to explore potential pharmacological activities. While this document focuses on research applications, derivatives of this compound have shown potential in targeting specific biological targets, such as the α7 nicotinic acetylcholine receptor, relevant to conditions like Alzheimer's disease and schizophrenia [].

  • Step 1: Synthesis of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde as described in [].

4-(Difluoromethoxy)-3-hydroxybenzaldehyde

Compound Description: 4-(Difluoromethoxy)-3-hydroxybenzaldehyde serves as a key starting material in the synthesis of various chalcone derivatives. [, ] These chalcones have shown potential for biological activities, including antibacterial and antifungal properties. [, ]

(E)-3-[4-(Difluoromethoxy)-3-hydroxyphenyl]-1-phenylprop-2-en-1-one

Compound Description: This compound belongs to the chalcone class, characterized by the presence of an α,β-unsaturated ketone system connecting two aromatic rings. [, ] Molecular docking studies indicate that (E)-3-[4-(Difluoromethoxy)-3-hydroxyphenyl]-1-phenylprop-2-en-1-one exhibits interactions with the 1SA0 protein. [, ] Furthermore, it demonstrates antibacterial activity against various bacterial strains. [, ]

6-(4-Difluoromethoxy-3-methoxyphenyl)-3(2H)-pyridazinone

Compound Description: Also known as zardaverine, this compound acts as a phosphodiesterase inhibitor. [, ] It is crystallized from methanol and has been structurally characterized using X-ray crystallography. [, ]

Overview

[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine is an organic compound with the molecular formula C9H11F2NO2C_9H_{11}F_2NO_2. Its structure features a phenyl ring substituted with both a difluoromethoxy group and a methoxy group, linked to a methanamine moiety. This compound is of interest in various scientific fields due to its unique chemical properties and potential biological activities.

Source and Classification

This compound can be classified as an aromatic amine, specifically a substituted phenylmethanamine. It is synthesized from readily available starting materials, making it accessible for research purposes. The presence of fluorine atoms in the difluoromethoxy group contributes to its distinct chemical reactivity and biological interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine typically involves several key steps:

  1. Starting Material: The synthesis begins with a suitable phenolic derivative, such as 4-hydroxy-3-methoxybenzaldehyde.
  2. Difluoromethylation: This step involves the introduction of the difluoromethoxy group using a difluoromethylating agent like bromodifluoromethane, typically in the presence of a base such as potassium carbonate.
  3. Amination: The resulting difluoromethoxy compound undergoes amination with ammonia or an amine derivative under controlled conditions to yield the final product.

Industrial production methods mirror these laboratory techniques but are optimized for larger scale production, often employing continuous flow systems and advanced purification techniques to enhance yield and reduce costs.

Molecular Structure Analysis

Structure and Data

The molecular structure of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine can be described as follows:

  • Molecular Formula: C9H11F2NO2C_9H_{11}F_2NO_2
  • Molecular Weight: Approximately 201.19 g/mol
  • Structural Features:
    • A phenyl ring with two substituents: a methoxy group (-OCH₃) at the 3-position and a difluoromethoxy group (-OCHF₂) at the 4-position.
    • A methanamine functional group (-NH₂) connected to the phenyl ring.

This structure allows for various interactions with biological targets, enhancing its potential utility in medicinal chemistry.

Chemical Reactions Analysis

Reactions and Technical Details

[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine can participate in several types of chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other functional groups.
  2. Reduction: It can undergo reduction reactions using lithium aluminum hydride or sodium borohydride, yielding reduced amine derivatives.
  3. Substitution Reactions: The methoxy or difluoromethoxy groups can be substituted by other nucleophiles under suitable conditions, demonstrating versatility in synthetic applications.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate (in acidic or basic conditions).
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride (under anhydrous conditions).
  • Nucleophiles for Substitution: Halides, thiols (typically in polar aprotic solvents).
Mechanism of Action

The mechanism of action for [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The unique arrangement of the difluoromethoxy and methoxy groups enhances its binding affinity to these targets, which may lead to modulation of biochemical pathways. This compound may exhibit inhibitory or activating effects on specific enzymes or receptors, influencing various physiological processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid at room temperature.
  • Solubility: Soluble in common organic solvents; specific solubility data would depend on experimental conditions.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.
  • Reactivity: The presence of fluorine enhances reactivity compared to non-fluorinated analogs, allowing for unique interactions in chemical reactions.

Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) would provide further insights into its physical properties but were not detailed in the sources reviewed.

Applications

Scientific Uses

[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine has garnered interest for its potential applications in medicinal chemistry due to its unique structural features. It may act as a pharmacological agent targeting specific receptors or enzymes involved in various diseases. Additionally, its chemical properties make it suitable for further derivatization in drug development processes, particularly in designing compounds with enhanced biological activity or selectivity .

Introduction and Contextual Frameworks

Structural Classification within Difluoromethoxyphenyl Methanamine Pharmacophores

[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (CAS 847744-28-9) is a bifunctionalized benzylamine derivative featuring a meta-methoxy and para-difluoromethoxy aromatic substitution pattern. Its molecular framework (C₉H₁₁F₂NO₂; MW 203.19) incorporates two critical elements: the benzylamine moiety, which enables direct conjugation to pharmacophores, and the difluoromethoxy group (–OCF₂H), which enhances metabolic stability and membrane permeability compared to non-fluorinated analogs [1] [6]. The ortho-adjacent methoxy group creates an electron-rich aromatic system, evidenced by the SMILES notation COc1cc(ccc1OC(F)F)CN [6]. This substitution geometry positions the compound within a specialized subclass of difluoromethoxyphenyl methanamines characterized by:

  • Electronic Asymmetry: The juxtaposition of electron-donating methoxy (–OCH₃) and moderately electron-withdrawing difluoromethoxy (–OCF₂H) groups creates a polarized aromatic ring system, influencing π-stacking interactions with biological targets [2].
  • Conformational Restriction: The 1,2,4-trisubstituted benzene ring forces the benzylamine side chain into a fixed spatial orientation, enhancing target selectivity [3].
  • Bioisosteric Properties: The –OCF₂H group serves as a non-classical bioisostere for labile alkoxy groups (e.g., –OCH₃), mitigating oxidative metabolism while maintaining steric occupancy [2] [9].

Table 1: Structural and Physicochemical Comparison of Key meta-Substituted Difluoromethoxybenzylamine Derivatives

CompoundSubstituent PatternlogPaPSA (Ų)Key Bioactive Role
[4-(DFM)-3-Methoxyphenyl]methanamine4-OCF₂H, 3-OCH₃1.8535.25TopoII inhibitor synthon
3-Fluoro-4-methoxybenzylamine4-OCH₃, 3-F1.5335.25CCR2 modulator intermediate
4-Difluoromethoxybenzylamine4-OCF₂H1.7226.02PCSK9 inhibitor precursor
3,5-DiDFM-4-methoxybenzylamine3,5-OCF₂H, 4-OCH₃2.4135.25(Understudied)

aCalculated consensus logP values derived from SILICOS-IT, iLOGP, and XLOGP3 algorithms [6] [10].

Historical Development in Bioactive Benzylamine Derivatives

The strategic incorporation of difluoromethoxy groups into benzylamine scaffolds emerged in the early 2000s as a solution to the metabolic instability of traditional phenolic drugs. This compound specifically gained prominence through its role in hybrid pharmacophore design:

  • Topoisomerase II Hybrid Inhibitors: Served as the "E-ring mimic" in etoposide-merbarone hybrids (e.g., derivative 3g), where its benzylamine group was conjugated to thiobarbituric acid cores. These hybrids demonstrated enhanced topoII inhibition (IC₅₀ = 7.3 ± 1.5 μM for lead compound 3f) and improved microsomal stability compared to parent drugs [2].
  • Chemokine Receptor Modulators: Utilized as a key intermediate in synthesizing 3-aminopyrrolidine derivatives targeting CCR2/CCR5 for inflammatory diseases (e.g., rheumatoid arthritis, atherosclerosis) [7]. The difluoromethoxy group was critical for optimizing binding pocket occupancy in allosteric modulators.
  • PCSK9 Inhibitors: Incorporated into hydrophobic pharmacophores that disrupt PCSK9-LDLR interactions, leveraging the –OCF₂H group for improved hepatocyte membrane penetration [8].

Table 2: Therapeutic Applications of Derivatives Synthesized from [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine

Therapeutic AreaTarget ProteinDerivative StructureKey Advantage
OncologyTopoisomerase IIThiobarbituric acid conjugates5-fold ↑ solubility vs. etoposide; dual poisoning mechanism
ImmunologyCCR2/CCR53-Aminopyrrolidine amidesEnhanced selectivity for CCR2-overexpressing T-cells
CardiovascularPCSK9Bicyclic azetidine conjugatesOral bioavailability >80% in murine models
Metabolic DisordersGPR40Pyridyl-ethylamine hybridsRetained agonist activity with reduced cytotoxicity

Knowledge Gaps in Ortho-Substituted Difluoromethoxybenzylamine Research

Despite its utility, this compound’s derivatives exhibit underexplored dimensions that limit their translational potential:

  • Ortho-Substitution Effects: The impact of ortho-fluoro additions (e.g., 2-fluoro-4-DFM-3-methoxy analogs) on target engagement kinetics remains unquantified. Molecular modeling suggests steric clashes could alter binding to topoII’s cleavage complex, yet no systematic studies exist [4] [10].
  • Stereochemical Optimization: The compound’s derivatives are typically synthesized as racemates. Evidence from pyrrolidine-based drugs indicates that enantiopure benzylamines could enhance target specificity (e.g., enantiomeric excess in GRP40 agonists improved potency by 8-fold [9]). Resolution methods for chiral analogs are underdeveloped.
  • Metabolic Fate: Phase I/II metabolism data are limited to microsomal stability assays. The ortho-methoxy group may predispose derivatives to CYP2D6-mediated O-demethylation, potentially generating reactive quinones—a liability observed in structurally related 3,4-dimethoxybenzylamines [5] [10].
  • Ortho-Fluoro Bioisosterism: No studies have evaluated whether 2-fluoro-4-DFM substitution could mimic the conformational effects of meta-methoxy groups while improving metabolic stability—a strategy validated in CNS agents [10].

Table 3: Critical Unresolved Research Questions for Ortho-Modified Derivatives

Knowledge GapCurrent EvidenceRequired Studies
Ortho-fluoro steric effectsDocking suggests ~30% reduced topoII binding affinitySynthesis of 2-F/2-CF₃ analogs; biochemical assays
Enantioselective activityRacemic hybrids show 2-fold potency variationChiral resolution; enantiomer-specific activity profiling
O-Demethylation liabilityMicrosomal t₁/₂ >60 min (unspecific to CYP isoforms)Isotope labeling; CYP phenotyping assays
Difluoroethoxy replacements–OCF₂H demonstrates optimal logP (1.85)Synthesis of –OCF₂CH₃/–OCHF₂ analogs; ADME profiling

Properties

CAS Number

847744-28-9

Product Name

[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine

IUPAC Name

[4-(difluoromethoxy)-3-methoxyphenyl]methanamine

Molecular Formula

C9H11F2NO2

Molecular Weight

203.19 g/mol

InChI

InChI=1S/C9H11F2NO2/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-4,9H,5,12H2,1H3

InChI Key

ZWAKVWRYSDUYIZ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CN)OC(F)F

Canonical SMILES

COC1=C(C=CC(=C1)CN)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.